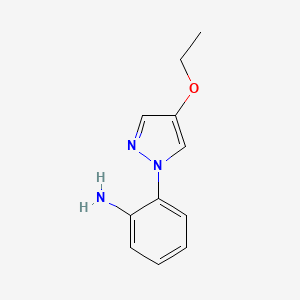
2-(4-Ethoxypyrazol-1-yl)-phenylamine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-(4-ethoxypyrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-15-9-7-13-14(8-9)11-6-4-3-5-10(11)12/h3-8H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJUNPGEZLMUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-(4-Ethoxypyrazol-1-yl)-phenylamine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, highlighting key findings from various studies, its mechanisms of action, and potential applications.
- IUPAC Name : this compound
- CAS Number : 1870858-49-3
- Molecular Formula : C11H14N4O
- Molecular Weight : 218.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors implicated in cancer progression and other diseases.
Potential Mechanisms Include:
- Inhibition of Tyrosinase Activity : Similar compounds have shown efficacy in inhibiting tyrosinase, an enzyme critical for melanin production, which may have implications for skin-related conditions and pigmentation disorders .
- Anticancer Properties : The compound is being explored as a lead candidate for developing new anticancer drugs, targeting pathways involved in tumor growth and metastasis .
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a recent study, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics. The study suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Tyrosinase Inhibition
A comparative analysis with known tyrosinase inhibitors demonstrated that derivatives of this compound exhibited varying degrees of inhibitory activity. The structure–activity relationship (SAR) highlighted that specific substitutions on the phenyl ring enhanced the inhibitory potency against tyrosinase, making it a candidate for further exploration in depigmentation therapies.
Research Findings
Recent investigations into the pharmacokinetics and metabolic disposition of this compound reveal that it is well absorbed and metabolized in vivo, suggesting favorable characteristics for drug development. Studies indicate:
- Absorption : High bioavailability in laboratory models.
- Metabolism : Primarily hepatic, with several metabolites showing biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


